3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of one phenyl ring and a carboxylic acid (-COOH) group at the 4-position of the other. This structure combines the aromatic rigidity of the biphenyl system with the electron-withdrawing and lipophilic properties of the trifluoromethyl group, making it a versatile intermediate in medicinal chemistry and materials science . Its applications range from enzyme inhibition to the design of metal-organic frameworks (MOFs), where substituent effects critically influence reactivity and functionality.
Properties
IUPAC Name |
4-phenyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZPUYKDLEJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673510 | |
| Record name | 3-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214370-72-5 | |
| Record name | 3-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction may produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the creation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic aromatic substitution reactions and other transformations .
Reactivity and Functionalization
- The presence of the carboxylic acid and trifluoromethyl groups enables a range of chemical reactions, such as:
Biological Applications
Antimicrobial and Anticancer Activity
- Research has indicated potential biological activities associated with 3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. This compound may also possess anticancer activity due to its ability to interact with specific cellular targets .
Drug Development
- The compound is being explored as a lead in drug development, particularly in targeting diseases caused by parasites like Trypanosoma cruzi. Its structural features allow for modifications that can enhance efficacy and reduce toxicity .
Material Science
Polymer Chemistry
- In materials science, this compound is used in the development of advanced materials. Its incorporation into polymers can improve thermal stability and chemical resistance due to the robust nature of the trifluoromethyl group .
Coatings and Adhesives
- The compound's properties make it suitable for applications in coatings and adhesives where enhanced durability and resistance to environmental factors are required. Its fluorinated nature contributes to lower surface energy, improving water repellency .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Drug Development | PMC3864028 | Investigated as an inhibitor for Trypanosoma cruzi CYP51; showed potential for further optimization in medicinal chemistry. |
| Material Science | PubChem | Used in polymer formulations; enhanced properties noted in thermal stability tests. |
| Organic Synthesis | ACS Omega | Demonstrated utility as a precursor for synthesizing novel fluorinated biphenyl compounds with varied applications. |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Effects
The biological and physicochemical properties of biphenyl carboxylic acids are highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
- Electron Effects: The -CF₃ and -NO₂ groups are strong electron-withdrawing substituents, lowering the pKa of the carboxylic acid compared to -CH₃ .
- Lipophilicity: -CF₃ increases logP (lipophilicity), enhancing membrane permeability in drug design, whereas polar groups like -NO₂ reduce it .
- Steric Hindrance : Bulky substituents (e.g., benzyloxy in ) hinder coupling reactions, whereas smaller groups (e.g., -F) maintain reactivity .
Anticancer Activity
- NSC 368390 (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid): A fluoro-substituted biphenyl analog with potent antitumor activity against colon carcinomas (90% inhibition at 20–40 mg/kg) . In contrast, the -CF₃ analog’s activity is less documented but predicted to exhibit enhanced pharmacokinetics due to metabolic stability from the trifluoromethyl group.
Enzyme Inhibition
- 3-(Mercaptomethyl)-[1,1'-biphenyl]-4-carboxylic acid : Binds to VIM-2 metallo-beta-lactamase via thiol-metal coordination, inhibiting antibiotic resistance . The -CF₃ analog lacks metal-binding capacity but may inhibit enzymes through hydrophobic interactions.
Immunomodulation
- 4′-Nitro-[1,1′-biphenyl]-4-carboxylic acid: Used to synthesize immunomodulators (e.g., compound 14 in ) with >98% purity. The nitro group facilitates electron-deficient intermediates in coupling reactions .
Solubility and Stability
Biological Activity
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 195457-70-6) is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 266.22 g/mol
- IUPAC Name : 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Purity : Typically around 95% in commercial preparations.
Biological Activity Overview
The trifluoromethyl group in organic compounds often enhances biological activity by improving metabolic stability and bioavailability. The biphenyl structure contributes to lipophilicity, which is advantageous for membrane permeability.
Pharmacological Effects
-
Antitumor Activity :
- Compounds with similar structures have been reported to exhibit significant antitumor properties. For instance, fluorinated biphenyl derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- A study indicated that fluorinated analogs could circumvent metabolic deactivation pathways, enhancing their efficacy against sensitive tumor lines .
- Anti-inflammatory Properties :
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, the inhibition of branched-chain amino acid transaminases (BCAT) has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy in glioblastoma models .
Case Study 1: Antitumor Efficacy
In a recent study, a series of trifluoromethylated biphenyl compounds were synthesized and tested for their antitumor activity. The results demonstrated that these compounds exhibited a dose-dependent cytotoxic effect on MCF-7 breast cancer cells, with IC50 values significantly lower than non-fluorinated counterparts. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of trifluoromethyl-biphenyl derivatives. In vitro assays showed that these compounds inhibited the production of pro-inflammatory cytokines in activated macrophages. The study highlighted the role of the trifluoromethyl group in enhancing the binding affinity to target proteins involved in inflammatory responses.
Research Findings
Q & A
Q. What are common synthetic routes for 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , employing palladium catalysts (e.g., Pd(OAc)₂) and ligands like SPhos. For example, a modified procedure involves reacting arylboronic acids with halogenated precursors under argon, with cesium fluoride as a base in 1,4-dioxane/water solvent systems. Yields up to 95% are achievable with optimized conditions . Alternative methods include nucleophilic substitution or esterification/decarboxylation sequences using sulfuric acid or heat, though fluorinated structures require careful monitoring to avoid degradation .
Q. What analytical techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC for quantitative purity assessment (≥98% purity is standard).
- FT-IR to identify functional groups like carboxylic acid (-COOH) and C-F stretches.
- Mass spectrometry (GC/MS) for molecular weight validation. Structural descriptors (e.g., SMILES, InChIKey) from PubChem or CAS databases are also critical for computational modeling .
Q. What solvents and reaction conditions optimize its stability during synthesis?
Polar solvents (methanol, ethanol) enhance solubility due to the carboxylic acid group. Reactions involving fluorinated biphenyls often require inert atmospheres (argon) and mild temperatures to prevent defluorination. Basic conditions (e.g., trimethylamine) improve coupling efficiency, while acidic esterification requires controlled stoichiometry to avoid side reactions .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields across studies?
Yield discrepancies often stem from variations in catalyst-ligand systems , solvent purity, or substrate ratios. For example, Pd(OAc)₂/SPhos systems may outperform Pd(PPh₃)₄ in sterically hindered couplings. Systematic optimization of parameters (temperature, base strength) and validation via kinetic studies (e.g., monitoring by TLC or in situ NMR) are recommended .
Q. How do fluorine substituents influence the compound’s reactivity and electronic properties?
The electron-withdrawing trifluoromethyl group (-CF₃) increases electrophilicity at the carboxylic acid moiety, enhancing participation in nucleophilic reactions (e.g., amidation). Fluorine atoms also stabilize intermediates via resonance effects, as seen in decarboxylation kinetics favoring basic conditions. Computational studies using SMILES/InChI descriptors can predict electronic profiles .
Q. What strategies improve the design of derivatives for enhanced bioactivity?
Structural analogs with variable substituent positions (e.g., methyl, cyano, or fluoro groups on biphenyl rings) are synthesized to study structure-activity relationships (SAR). For instance, 4’-methyl analogs show altered solubility and target binding compared to trifluoromethyl derivatives. Bioactivity screening (e.g., enzyme inhibition assays) combined with molecular docking helps identify optimal substituent patterns .
Q. What are the kinetic considerations for reactions involving this compound?
Decarboxylation and esterification exhibit pseudo-first-order kinetics under basic conditions, where deprotonation of the carboxylic acid accelerates nucleophilic attack. Activation energy barriers can be calculated via Arrhenius plots, with fluorinated analogs showing slower degradation due to C-F bond stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
